(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex organic compound that features a unique combination of benzodioxine, thieno, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE typically involves multiple steps, starting from readily available precursors. One common approach involves the use of ring-closing metathesis to form the benzodioxine ring, followed by various coupling reactions to introduce the thieno and naphthyridine moieties . Reaction conditions often include the use of catalysts such as nitro-Grela and [Ir(cod)Cl]2/BIDIME-dimer for enantioselective synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which 6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways . Detailed studies would be required to elucidate the exact mechanisms and identify the key molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxine and thieno derivatives, such as:
2,3-Dihydro-1,4-benzodioxine derivatives: Known for their biological activities, including α-adrenergic blocking and hepatoprotective properties.
Thieno[2,3-b]pyridine derivatives: These compounds have been studied for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
The uniqueness of 6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE lies in its combined structural features, which may confer distinct reactivity and bioactivity compared to other similar compounds . This makes it a valuable target for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H23N3O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C26H23N3O3S/c27-23-19-12-18-15-29(14-16-4-2-1-3-5-16)9-8-20(18)28-26(19)33-25(23)24(30)17-6-7-21-22(13-17)32-11-10-31-21/h1-7,12-13H,8-11,14-15,27H2 |
InChI Key |
FTYXTFZADBZJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC5=C(C=C4)OCCO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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